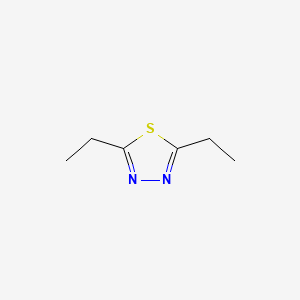

2,5-Diethyl-1,3,4-thiadiazole

Description

Historical Context and Fundamental Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Chemical Science

The chemistry of 1,3,4-thiadiazoles traces its origins to the late 19th century, linked to the discovery of phenylhydrazine (B124118) and hydrazine (B178648). nih.gov The first compound in this class was described in 1882, with its true ring structure being confirmed in 1890. nih.govfrontiersin.org Since then, the 1,3,4-thiadiazole scaffold has become a subject of extensive research due to its remarkable stability and wide-ranging applications. rsc.orgjrespharm.com

The significance of the 1,3,4-thiadiazole ring is rooted in its versatile chemical properties and its role as a "pharmacophore"—a molecular framework responsible for a drug's biological activity. isres.orgnih.gov Its aromatic nature imparts considerable in vivo stability. rsc.orgjrespharm.com This five-membered ring is considered a bioisostere of pyrimidine, a core component of nucleic acids, which allows its derivatives to potentially interact with biological systems. mdpi.com This structural mimicry is a key reason for its prominence in medicinal chemistry. mdpi.comresearchgate.net Derivatives of 1,3,4-thiadiazole have been investigated for a multitude of applications, including roles as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. mdpi.comresearchgate.net Beyond medicine, they are also utilized in agriculture as pesticides and in materials science as corrosion inhibitors. isres.orgresearchgate.net

Structural Isomerism within the Thiadiazole Family and Specific Focus on the 1,3,4-Regioisomer

Thiadiazoles are five-membered heterocyclic compounds characterized by a ring containing one sulfur atom and two nitrogen atoms. wikipedia.org The relative positioning of these three heteroatoms allows for the existence of four distinct constitutional isomers, also known as regioisomers. isres.orgwikipedia.org

These isomers are named based on the positions of the heteroatoms in the ring, following standard chemical nomenclature:

1,2,3-Thiadiazole

1,2,4-Thiadiazole

1,2,5-Thiadiazole

1,3,4-Thiadiazole

| Isomer Name | Structural Representation | Key Features |

|---|---|---|

| 1,2,3-Thiadiazole | Sulfur at position 1, Nitrogens at positions 2 and 3 | Synthesized via methods like the Hurd–Mori reaction. wikipedia.org |

| 1,2,4-Thiadiazole | Sulfur at position 1, Nitrogens at positions 2 and 4 | First described in 1821; known to be stable to various reagents when substituted. isres.org |

| 1,2,5-Thiadiazole | Sulfur at position 1, Nitrogens at positions 2 and 5 | Known for its use in various branches of chemistry and agriculture. isres.org |

| 1,3,4-Thiadiazole | Sulfur at position 1, Nitrogens at positions 3 and 4 | The most extensively studied isomer, recognized for its broad pharmacological potential. rsc.orgmdpi.com |

Among these four isomers, the 1,3,4-thiadiazole is the most widely studied and is a common structural motif in numerous functional molecules. mdpi.comwikipedia.org Its symmetrical arrangement and electronic properties, including a hydrogen bonding domain and a two-electron donor system, contribute to its versatile reactivity and biological relevance. rsc.orgresearchgate.net X-ray analysis has provided precise measurements of its bond lengths and angles, confirming its stable, aromatic structure. nih.gov

Positioning of 2,5-Diethyl-1,3,4-thiadiazole within the Di-substituted 1,3,4-Thiadiazole Class

The 1,3,4-thiadiazole ring has two carbon atoms at positions 2 and 5 where substituent groups can be attached. When both these positions are occupied by chemical groups other than hydrogen, the resulting molecule is classified as a 2,5-disubstituted-1,3,4-thiadiazole. This class of compounds is particularly significant because the nature of the substituents at the C2 and C5 positions can be systematically varied to fine-tune the molecule's physical, chemical, and biological properties. nih.govsioc-journal.cn

This compound is a specific member of this class where both the C2 and C5 positions are substituted with an ethyl group (-CH₂CH₃). The synthesis of such symmetrically disubstituted thiadiazoles often involves the cyclization of precursor molecules. For instance, various 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized from thiosemicarbazides or by reacting acyl hydrazines with appropriate reagents. jrespharm.comresearchgate.net The presence of the two ethyl groups makes the molecule nonpolar and influences its solubility and reactivity.

| Property | Value | Source |

|---|---|---|

| CAS Number | 40928-84-5 | sigmaaldrich.com |

| Molecular Formula | C₆H₁₀N₂S | sigmaaldrich.com |

| Molecular Weight | 142.22 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 105 °C at 18.7 hPa | sigmaaldrich.com |

| Density | 1.071 g/cm³ at 20 °C | sigmaaldrich.com |

The study of 2,5-disubstituted derivatives like this compound is a robust area of chemical research, driven by the quest to develop new molecules with specific functionalities for applications in medicine, agriculture, and materials science. sioc-journal.cnnih.govbookpi.org

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

2,5-diethyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C6H10N2S/c1-3-5-7-8-6(4-2)9-5/h3-4H2,1-2H3 |

InChI Key |

BXVZVOBTUSLCIO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Diethyl 1,3,4 Thiadiazole and Analogous Derivatives

Classical Synthetic Routes and Reaction Mechanisms

Traditional methods for synthesizing the 1,3,4-thiadiazole (B1197879) core often rely on the cyclization of open-chain precursors. These methods have been refined over decades and remain fundamental in organic synthesis. sbq.org.brsemanticscholar.org

Cyclization Reactions of Precursors (e.g., from thiosemicarbazides, acylhydrazines, dithiocarbazates)

The formation of the 1,3,4-thiadiazole ring is commonly achieved through the intramolecular cyclization of specific precursors. Key starting materials include thiosemicarbazides, acylhydrazines, and dithiocarbazates. sbq.org.brsbq.org.br

From Thiosemicarbazides: The reaction of thiosemicarbazide (B42300) or its substituted derivatives with carboxylic acids or their equivalents (like acid chlorides or anhydrides) is a widely used and efficient method. sbq.org.brresearchgate.net For instance, the condensation of thiosemicarbazide with a carboxylic acid, often in the presence of a strong acid like sulfuric acid or polyphosphoric acid, leads to the formation of a 2-amino-5-substituted-1,3,4-thiadiazole. sbq.org.brresearchgate.netjocpr.com Similarly, reacting thiosemicarbazide with an acyl chloride can directly yield the corresponding 2-amino-5-substituted-1,3,4-thiadiazole. researchgate.netsphinxsai.com Oxidative cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide and an aldehyde, using reagents like ferric chloride, is another established route. sphinxsai.comrsc.org

From Acylhydrazines: Acylhydrazines (or hydrazides) serve as versatile precursors. Their reaction with carbon disulfide in a basic medium is a common two-step process. sbq.org.br First, an intermediate dithiocarbazate is formed, which then undergoes cyclization. sbq.org.br Alternatively, reacting acylhydrazines with isothiocyanates can produce N,N'-disubstituted thiosemicarbazides, which are then cyclized. sbq.org.brsbq.org.br A more direct, one-pot synthesis involves the reaction of acylhydrazines with both a carbon source and a sulfur source, such as nitroalkanes and elemental sulfur, to yield multi-functionalized 1,3,4-thiadiazoles. researchgate.net

From Dithiocarbazates: Dithiocarbazates, often generated in situ from hydrazine (B178648) and carbon disulfide, are key intermediates. sbq.org.brsbq.org.br The reaction of hydrazine hydrate (B1144303) with carbon disulfide in a basic alcoholic solution yields the salt of dithiocarbazic acid, which can be cyclized to form 2,5-dimercapto-1,3,4-thiadiazole (B142945). sphinxsai.com Substituted dithiocarbazic acid esters can also be cyclized under acidic conditions to produce various substituted thiadiazoles. sphinxsai.comtandfonline.com

Ring Closure Strategies and Intermediate Compounds

The mechanism of 1,3,4-thiadiazole formation from thiosemicarbazide and a carboxylic acid typically begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the acid. sbq.org.br This is followed by dehydration to form an acylthiosemicarbazide intermediate. Subsequent intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon leads to a five-membered ring intermediate, which then dehydrates to yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br

In syntheses starting from acylhydrazines and carbon disulfide, the initial step is the formation of a potassium dithiocarbazinate intermediate. This intermediate then cyclizes upon heating, often with the elimination of water and hydrogen sulfide, to form a 5-substituted-1,3,4-thiadiazole-2-thiol. mdpi.com

A plausible mechanism for the one-pot synthesis from aldehydes and hydrazides using Lawesson's reagent involves the formation of a thiohydrazone intermediate, which then undergoes tautomerization to a dihydrothiadiazole. semanticscholar.org This intermediate is then oxidized to the final 2,5-disubstituted-1,3,4-thiadiazole. semanticscholar.org

| Precursor | Reagent(s) | Key Intermediate(s) | Final Product Type |

| Thiosemicarbazide | Carboxylic Acid, H₂SO₄ | Acylthiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Acylhydrazine | CS₂, KOH | Potassium dithiocarbazinate | 5-Substituted-1,3,4-thiadiazole-2-thiol |

| Hydrazine Hydrate | 2 CS₂, Base | Dithiocarbazic acid salt | 2,5-Dimercapto-1,3,4-thiadiazole |

| Aldehyde, Hydrazide | Lawesson's Reagent | Thiohydrazone, Dihydrothiadiazole | 2,5-Disubstituted-1,3,4-thiadiazole |

This table summarizes common ring closure strategies and the types of intermediate and final products formed.

Multi-Step Synthesis Approaches from Commercial Starting Materials

The synthesis of specifically substituted 1,3,4-thiadiazoles like 2,5-diethyl-1,3,4-thiadiazole often requires a multi-step approach starting from readily available commercial chemicals. For example, a synthesis could begin with the preparation of a specific acylhydrazine, such as propanoyl hydrazide, from propanoic acid or its ester and hydrazine hydrate. This acylhydrazine can then be converted to a thiosemicarbazide, which is subsequently cyclized.

Another multi-step strategy involves synthesizing a key intermediate like 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide from 2-chloro-N-sulfamoylphenyl acetamide, morpholine, sulfur, and hydrazine hydrate. mdpi.com This intermediate can then be reacted with other reagents to build the desired thiadiazole structure. mdpi.com Similarly, indolyl-1,3,4-thiadiazoles can be prepared in a multi-step sequence starting from commercially available indoles, which are first treated with trifluoroacetic anhydride, then hydrolyzed, coupled with aryl hydrazides to form diacylhydrazines, and finally thionated and cyclized. researchgate.net

Derivatization from 2,5-Dimercapto-1,3,4-thiadiazole and Related Thiols

2,5-Dimercapto-1,3,4-thiadiazole (DMcT) is a versatile and commercially available starting material for producing a wide array of 2,5-disubstituted-1,3,4-thiadiazoles. sci-hub.stgoogle.com The two thiol groups on DMcT are reactive and can be readily alkylated. researchgate.netosi.lv

For example, the alkylation of DMcT with ethyl halides (like ethyl bromide or iodide) in the presence of a base would be a direct route to synthesize 2,5-bis(ethylthio)-1,3,4-thiadiazole, an analogue of this compound. A more complex derivatization involves the alkylation of DMcT with ethyl 4-bromobutyrate to yield a bis-ester, which can then be converted to a bis-acid hydrazide. mdpi.comnih.gov This bis-acid hydrazide serves as a scaffold for synthesizing more complex structures containing two thiadiazole rings or other heterocyclic systems. mdpi.comnih.gov

The reaction of DMcT can be controlled to achieve either mono- or di-alkylation by adjusting the stoichiometry of the reagents. researchgate.netosi.lv This allows for the synthesis of unsymmetrically substituted thiadiazoles.

Advancements in Green Chemistry for 1,3,4-Thiadiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for synthesizing heterocyclic compounds, including 1,3,4-thiadiazoles. researchgate.netmdpi.com Green chemistry principles focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption. researchgate.net

Microwave-Assisted Synthetic Protocols and Efficiency Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rjptonline.orgbenthamdirect.com Reactions conducted under microwave irradiation are often much faster, require less solvent, and can lead to higher yields and purer products. rjptonline.orgresearchgate.net

The synthesis of 1,3,4-thiadiazole derivatives has been successfully adapted to microwave conditions. For example, the cyclization of thiosemicarbazide derivatives and the synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazoles and aromatic aldehydes have been shown to be highly efficient under microwave irradiation, with reaction times often reduced from hours to just a few minutes. rjptonline.orgresearchgate.net One study reported that the microwave-assisted synthesis of 2-amino-1,3,4-thiadiazoles at 60 °C for just 5 minutes resulted in an 85% yield. tandfonline.com

The efficiency of these protocols is often enhanced by the use of solvent-free conditions or greener solvents like ethanol (B145695) or water. researchgate.netwiley.combohrium.com This combination of microwave heating and green solvents represents a significant step forward in the sustainable synthesis of 1,3,4-thiadiazoles. researchgate.netnanobioletters.com

| Method | Reaction Time | Yield (%) | Conditions | Reference |

| Conventional | Hours | Lower | High-boiling solvents, reflux | rjptonline.org |

| Microwave | Minutes | 85-90 | Toluene, 110°C, 300W | rjptonline.orgnanobioletters.com |

| Microwave | 10 minutes | Good | DMF, 60°C | tandfonline.com |

| Microwave | Shorter time | 80-90 | Solvent-free | researchgate.net |

| Ultrasonication | - | 75-80 | - | nanobioletters.com |

This interactive table compares the efficiency of conventional heating versus microwave-assisted synthesis for 1,3,4-thiadiazole derivatives.

Ultrasonic Irradiation Techniques

The application of ultrasonic irradiation (sonication) has emerged as a powerful tool in the synthesis of 1,3,4-thiadiazole derivatives, offering considerable advantages over conventional heating methods. nih.govscilit.com Sonochemistry promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This technique has been shown to improve reaction rates and yields significantly. nih.govscilit.com

For instance, the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been successfully achieved using ultrasonic irradiation in conjunction with phase transfer catalysis, a method noted for its mild conditions, short reaction times, and good yields. sioc-journal.cn In another study, a multicomponent reaction to form complex 1,3,4-thiadiazole hybrids under ultrasound irradiation at 50°C resulted in excellent yields (91–97%) within just 55–65 minutes, all without the need for a catalyst. sci-hub.se This highlights the efficiency and energy-saving potential of sonication. sci-hub.se

Comparing synthesis techniques, studies have found that while both microwave and ultrasonic irradiation methods provide good yields (ranging from 60-90%), microwave irradiation sometimes results in slightly higher yields. nanobioletters.com However, the benefits of sonication, such as operational simplicity and reduced energy consumption, make it a highly attractive green chemistry approach. nanobioletters.comrjptonline.org

Table 1: Comparison of Ultrasonic vs. Conventional Synthesis for 1,3,4-Thiadiazole Derivatives

| Product Type | Method | Reaction Time | Yield (%) | Reference |

| Substituted 1,3,4-thiadiazoles | Conventional | 4-7 hours | 70-85% | nih.gov |

| Substituted 1,3,4-thiadiazoles | Ultrasonic Irradiation | 1-2.5 hours | 88-95% | nih.gov |

| Thiazolidin-4-one hybrids | Conventional | 10-12 hours | 60-70% | sci-hub.se |

| Thiazolidin-4-one hybrids | Ultrasonic Irradiation | 55-65 minutes | 91-97% | sci-hub.se |

Solvent-Free and Reduced Solvent Reaction Conditions

Eliminating or reducing the use of volatile and often hazardous organic solvents is a cornerstone of green chemistry. tandfonline.com Solvent-free, or solid-phase, reactions offer numerous benefits, including reduced environmental pollution, lower costs, and simplified product work-up procedures. tandfonline.comresearchgate.net

A notable solvent-free method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the reaction of azines with elemental sulfur under solvothermal conditions in an autoclave. tandfonline.comtandfonline.com This protocol is atom-efficient, producing only H₂ gas as a byproduct, and results in excellent product yields ranging from 85% to 95%. tandfonline.comtandfonline.com The mechanism involves an initial attack of the azine on the S8 ring, followed by cyclization and dehydrogenation at high temperature and pressure to form the aromatic thiadiazole ring. tandfonline.com

Another efficient approach utilizes silica (B1680970) sulfuric acid (SSA) as a catalyst for the cyclocondensation of carboxylic acids and thiosemicarbazide under solvent-free conditions. chemistryjournal.net This method is characterized by mild reaction conditions, high yields, and rapid reaction rates, avoiding the use of toxic acids like concentrated H₂SO₄ or phosphorus oxychloride. chemistryjournal.net

Table 2: Examples of Solvent-Free Synthesis of 1,3,4-Thiadiazole Derivatives

| Reactants | Catalyst/Conditions | Yield (%) | Key Advantage | Reference |

| Azines + Elemental Sulfur | Autoclave, 160–180 °C | 85-95% | Eco-friendly, H₂ is the only waste | tandfonline.com, tandfonline.com |

| Aromatic Carboxylic Acids + Thiosemicarbazide | Silica Sulfuric Acid (SSA) | High | Avoids toxic acids, reusable catalyst | chemistryjournal.net |

Application of Heterogeneous Catalysis and Sustainable Catalytic Systems

Heterogeneous catalysts are favored in green synthesis due to their operational simplicity, stability, and, most importantly, their ease of separation from the reaction mixture, allowing for recovery and reuse. chemistryjournal.netnih.gov This recyclability significantly reduces chemical waste and production costs.

Several sustainable catalytic systems have been developed for the synthesis of 1,3,4-thiadiazole derivatives:

Silica Sulfuric Acid (SSA): SSA (SiO₂-OSO₃H) has proven to be a highly efficient, reusable, and non-toxic solid acid catalyst for producing 2-amino-5-aryl-1,3,4-thiadiazoles under solvent-free conditions. chemistryjournal.net Its ease of handling and environmental compatibility make it a superior alternative to traditional homogeneous acid catalysts. chemistryjournal.net

Metal Oxide Nanoparticles: Nanoparticles such as Magnesium Oxide (MgO) have been used as effective heterogeneous basic catalysts. iaea.org The synthesis of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives was achieved in refluxing water with a small amount of MgO nanoparticles, yielding excellent results (up to 95%). iaea.org Chitosan-stabilized metal oxides, like chitosan-CaO, have also been employed as powerful and recyclable base promoters. nih.gov

Vanadia on Fluorapatite (B74983) (V₂O₅/FAp): A robust and sustainable catalyst, 2.5% V₂O₅ loaded on fluorapatite, has demonstrated excellent activity in the one-pot, three-component synthesis of complex thiadiazole derivatives. rsc.org The reaction proceeds rapidly (25-30 minutes) at room temperature in ethanol, giving outstanding yields (90-97%). rsc.org A key advantage is the catalyst's reusability for multiple cycles without significant loss of activity. rsc.org

Optimization of Reaction Parameters and Yield Control in this compound Synthesis

Controlling reaction parameters is critical for maximizing product yield, minimizing byproducts, and ensuring the economic viability of a synthetic process. Key parameters that are frequently optimized include catalyst loading, reactant ratios, temperature, and reaction time.

Catalyst Loading: The amount of catalyst can dramatically influence reaction efficiency. In the synthesis of thiadiazolo-pyrimidines using a V₂O₅/FAp catalyst, the catalyst loading was systematically varied. rsc.org Research showed that a 2.5% loading of V₂O₅ on fluorapatite provided the optimal yield of 97%. rsc.org Increasing the loading to 5% unexpectedly decreased the yield, likely due to changes in the number of available active sites on the catalyst surface. rsc.org

Table 3: Optimization of Catalyst Loading for Thiadiazole Derivative Synthesis

| Catalyst | Catalyst Loading (wt%) | Yield (%) | Reference |

| V₂O₅/FAp | 1% | 91% | rsc.org |

| V₂O₅/FAp | 2.5% | 97% | rsc.org |

| V₂O₅/FAp | 5% | 93% | rsc.org |

Reactant Ratio and Product Selectivity: The molar ratio of reactants is a powerful tool for controlling the reaction outcome, particularly when multiple reaction pathways are possible. In the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole, altering the reactant proportions was crucial for selective synthesis. mdpi.com A 1:2 ratio of the thiadiazole to an alkylating agent favored the formation of mono-substituted products. mdpi.com Conversely, to maximize the yield of the desired symmetrically bridged bis-thiadiazole products, the ratio was adjusted to approximately 2:1.1 (thiadiazole to reagent), which increased the yield of the target molecule to as high as 78%. mdpi.com

Chemical Reactivity and Functionalization of the 2,5 Diethyl 1,3,4 Thiadiazole Ring System

Reactions at the Thiadiazole Ring System

The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms and a sulfur atom. chemicalbook.comsci-hub.st This inherent electronic nature makes the carbon atoms at the 2- and 5-positions susceptible to nucleophilic attack while being relatively inert to electrophilic substitution. chemicalbook.commdpi.com

Direct electrophilic substitution on the carbon atoms of the 1,3,4-thiadiazole ring, such as nitration, sulfonation, or Friedel-Crafts acylation, is generally difficult to achieve. nih.govbu.edu.eg The electron-deficient nature of the C2 and C5 positions makes them unfavorable sites for attack by electrophiles. chemicalbook.comresearchgate.net

However, the presence of activating groups, such as amino groups, can facilitate electrophilic substitution. For instance, 2-amino-1,3,4-thiadiazoles can undergo bromination at the 5-position. nih.govbu.edu.eg While specific studies on the direct electrophilic substitution of 2,5-diethyl-1,3,4-thiadiazole are not prevalent, the general reactivity pattern of the 1,3,4-thiadiazole core suggests that such reactions would be challenging without the introduction of activating substituents.

Electrophilic attack can occur at the ring nitrogen atoms, leading to the formation of 1,3,4-thiadiazolium salts through N-alkylation or N-acylation. chemicalbook.combu.edu.eg This is a common reaction for 1,3,4-thiadiazoles. bu.edu.eg For example, 2,5-disubstituted-1,3,4-thiadiazoles react with agents like trimethylsilylmethyl trifluoromethanesulfonate (B1224126) to yield the corresponding N-alkylated thiadiazolium salts. bu.edu.eg

Table 1: Electrophilic Reactivity of the 1,3,4-Thiadiazole Ring

| Reaction Type | Reactivity at Ring Carbons (C2, C5) | Reactivity at Ring Nitrogens (N3, N4) | Conditions/Notes |

|---|---|---|---|

| Nitration | Generally inert nih.govbu.edu.eg | - | Requires strongly activating substituents. |

| Sulfonation | Generally inert nih.govbu.edu.eg | - | Requires strongly activating substituents. |

| Halogenation | Generally inert, unless activated nih.govbu.edu.eg | - | 2-Amino derivatives can be brominated. nih.gov |

| N-Alkylation | - | Favorable chemicalbook.combu.edu.eg | Forms 1,3,4-thiadiazolium salts. bu.edu.eg |

The electron-deficient carbon atoms of the 1,3,4-thiadiazole ring are prone to nucleophilic attack. nih.govchemicalbook.com This reactivity is a key feature of the 1,3,4-thiadiazole system. bu.edu.eg When a leaving group, such as a halogen, is present at the 2- or 5-position, it can be readily displaced by a variety of nucleophiles. nih.govbu.edu.eg

Although this compound does not possess a leaving group, understanding this reactivity is crucial for its functionalization. For instance, if one of the ethyl groups were to be transformed into a leaving group, a wide range of nucleophilic substitution reactions could be employed to introduce new functionalities.

The 1,3,4-thiadiazole ring itself can be attacked by strong nucleophiles, which may lead to ring fission. nih.govchemicalbook.com For example, treatment with strong bases can cause the cleavage of the thiadiazole ring. nih.govmdpi.comfrontiersin.org

The 1,3,4-thiadiazole ring is generally stable, particularly in acidic media. chemicalbook.commdpi.comfrontiersin.org However, it is susceptible to ring-opening reactions under strongly basic conditions. nih.govchemicalbook.comfrontiersin.org The stability of the ring is a consequence of its aromatic character. mdpi.comnih.gov

High-vacuum pyrolysis of substituted 1,3,4-thiadiazoles can lead to fragmentation of the ring. bu.edu.eg Photochemical reactions can also induce fragmentation, often mirroring the patterns observed in mass spectrometry. bu.edu.eg The thermal stability of thiadiazole derivatives is an important consideration in their application, for example, as lubricant additives. researchgate.net Studies on the thermal degradation of related heterocyclic compounds, such as 1,3,4-oxadiazoles, indicate that decomposition often involves the fragmentation of the core and side chains. researchgate.net

Chemical Transformations of the Diethyl Substituents

The ethyl groups at the 2- and 5-positions of the thiadiazole ring offer sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

While direct alkylation or acylation of the ethyl side chains of this compound is not a commonly reported transformation, the principles of side-chain reactivity in heterocyclic compounds can be applied. The methyl group on a thiadiazole ring has reactivity comparable to that of a picoline, suggesting that the α-carbons of the ethyl groups in this compound could potentially be deprotonated with a strong base to form a carbanion. nih.gov This carbanion could then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents.

Derivatization strategies often involve the transformation of the substituents. For example, in the synthesis of more complex thiadiazole derivatives, alkylation is a common step. The alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with 4-ethylbromobutyrate is a key step in creating a scaffold for further modifications. nih.govmdpi.com Similarly, the alkylation of amino or thiol groups on the thiadiazole ring is a well-established method for introducing a variety of side chains. cdnsciencepub.com

The ethyl side chains of this compound can potentially undergo oxidation and reduction reactions, although specific examples for this compound are scarce in the literature. Generally, alkyl side chains on heterocyclic rings can be oxidized to introduce carbonyl or carboxyl functionalities. For instance, oxidation could potentially convert the ethyl groups to acetyl groups or carboxylic acid groups, which would then serve as handles for further synthetic transformations.

Conversely, while the ethyl groups are already in a reduced state, any oxidized derivatives of the side chains could be reduced back to the ethyl group or to a hydroxylated intermediate. For example, if an ethyl group were oxidized to an acetyl group, it could be reduced to a 1-hydroxyethyl group.

It is important to note that the thiadiazole ring itself can be sensitive to certain oxidizing and reducing agents. The sulfur atom in the ring can be oxidized to a sulfoxide (B87167) or sulfone under specific conditions. bu.edu.eg However, direct oxidation of the thiadiazole ring to form sulfoxides or sulfones has not been reported. bu.edu.eg The ring is generally resistant to reduction under mild conditions. frontiersin.org

Table 2: Potential Transformations of Diethyl Substituents

| Reaction Type | Potential Product | Reagents and Conditions |

|---|---|---|

| α-Halogenation | 2,5-Bis(1-haloethyl)-1,3,4-thiadiazole | N-Halosuccinimide, radical initiator |

| Oxidation | 2,5-Diacetyl-1,3,4-thiadiazole | Strong oxidizing agents (e.g., KMnO4, CrO3) |

| Oxidation | 1,3,4-Thiadiazole-2,5-dicarboxylic acid | Strong oxidizing agents (e.g., KMnO4, CrO3) |

Interactions with Other Chemical Species

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The reactivity of this ring and its derivatives is influenced by the nature of the substituents at the 2 and 5 positions. For 2,5-dialkyl-1,3,4-thiadiazoles, such as this compound, the primary modes of interaction with other chemical species involve the heteroatoms of the ring and the potential for reactions at the alkyl side chains under certain conditions.

The 1,3,4-thiadiazole ring system can participate in the formation of metal complexes. The nitrogen and sulfur atoms of the heterocyclic ring can act as donor atoms, coordinating with various metal ions. For instance, complexes of Co(II), Ni(II), and Zn(II) have been prepared with ligands derived from 2-amino-5-alkyl-1,3,4-thiadiazoles. tandfonline.com Similarly, 2,5-diamino-1,3,4-thiadiazole (B1295027) acts as a tridentate neutral ligand, coordinating with metal ions through the sulfur and nitrogen atoms of the amines. mdpi.com Coordination compounds of various transition metals with derivatives such as N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide and 1,3,4-thiadiazole-2,5-disulfonamide have also been synthesized and characterized. nih.govwalshmedicalmedia.com While these examples involve functionalized thiadiazoles, they highlight the capacity of the thiadiazole core to coordinate with metals.

The aromatic nature of the 1,3,4-thiadiazole ring also allows it to participate in cycloaddition reactions. For example, 2,5-bis(trifluoromethyl)-1,3,4-thiadiazole (B14455186) has been shown to undergo Diels-Alder reactions. thieme-connect.de Additionally, the in-situ 1,3-dipolar cycloaddition of nitrilimines to various sulfur-containing compounds is a strategy for synthesizing 1,3,4-thiadiazole derivatives. nih.gov

Theoretical studies, such as those examining the interaction of thiadiazole derivatives with an iron surface, suggest that these molecules can adsorb onto metal surfaces, with the heteroatoms playing a key role in the interaction. jchemlett.com

While extensive research exists for functionally substituted 1,3,4-thiadiazoles, detailed experimental data on the specific interactions of this compound with other chemical species is not extensively documented in the reviewed literature. The reactivity is generally inferred from studies on similarly substituted 2,5-dialkyl-1,3,4-thiadiazoles.

Spectroscopic and Structural Elucidation of 2,5 Diethyl 1,3,4 Thiadiazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR and ¹³C NMR spectra of 2,5-Diethyl-1,3,4-thiadiazole are relatively simple due to the molecule's symmetry. The two ethyl groups are chemically equivalent, as are the two carbon atoms of the thiadiazole ring.

In the ¹H NMR spectrum, the ethyl groups give rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂) and a triplet corresponding to the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

The ¹³C NMR spectrum is expected to show three signals. The carbon atoms of the thiadiazole ring (C2 and C5) are equivalent and appear as a single signal in the downfield region, typically between 160 and 180 ppm, which is characteristic for carbon atoms in 1,3,4-thiadiazole (B1197879) systems. mdpi.comdergipark.org.tr The two carbons of the ethyl groups will appear as distinct signals in the upfield region.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Thiadiazole-C | - | - | ~175 |

| -CH₂- | ~3.1 | Quartet (q) | ~25 |

| -CH₃ | ~1.4 | Triplet (t) | ~13 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet (~3.1 ppm) and the methyl triplet (~1.4 ppm), confirming that these two groups of protons are spin-coupled and thus part of the same ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show a correlation between the methylene protons (~3.1 ppm) and the methylene carbon (~25 ppm), and another correlation between the methyl protons (~1.4 ppm) and the methyl carbon (~13 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, the HMBC spectrum would be crucial for confirming the attachment of the ethyl groups to the thiadiazole ring. Key correlations would be observed between the methylene protons (-CH₂-) and the thiadiazole ring carbon (~175 ppm), as well as between the methyl protons (-CH₃) and the methylene carbon (~25 ppm). These correlations provide definitive proof of the molecular skeleton.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic bands for the thiadiazole ring and the alkyl side chains. The absence of bands for other functional groups (like -OH, N-H, or C=O) confirms the purity of the structure. Key absorption bands for 1,3,4-thiadiazole rings are typically observed for C=N stretching and ring vibrations. eprajournals.comnih.govnih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2975-2920 | C-H stretch (sp³ aliphatic) | Medium-Strong |

| 2900-2850 | C-H stretch (sp³ aliphatic) | Medium-Strong |

| ~1630 | C=N stretch (thiadiazole ring) | Medium |

| 1500-1400 | C-H bend (aliphatic) | Variable |

| ~1250 | Thiadiazole ring vibration | Medium |

| ~700 | C-S stretch | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₆H₁₀N₂S), the exact mass can be calculated, and the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm the elemental composition. The nominal molecular weight is 142.22 g/mol . cas.orgnih.gov

Under electron impact (EI) ionization, the molecule undergoes fragmentation, creating a unique pattern that can be used for structural confirmation. A notable feature would be the M+2 peak, with an intensity of approximately 4.4% relative to the molecular ion, which is characteristic of compounds containing a single sulfur atom. sapub.org The fragmentation pattern is expected to be dominated by cleavages adjacent to the heterocyclic ring.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₆H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 127 | [C₅H₇N₂S]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |

| 113 | [C₄H₅N₂S]⁺ | Loss of an ethyl radical (•C₂H₅) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. researchgate.net This method provides experimental verification of the empirical and molecular formula. For a pure sample of this compound with the molecular formula C₆H₁₀N₂S, the theoretical elemental composition is calculated as follows. researchgate.netthermofisher.com Experimental results from combustion analysis are expected to align closely with these theoretical values, typically within a ±0.4% margin, confirming the compound's purity and composition. mdpi.com

| Element | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 50.67% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 7.09% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.70% |

| Sulfur (S) | 32.060 | 1 | 32.060 | 22.54% |

| Total | - | - | 142.220 | 100.00% |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule. The 1,3,4-thiadiazole ring is an aromatic system, and its derivatives typically exhibit absorption bands in the ultraviolet region. dergipark.org.tr For this compound, the electronic absorption is primarily due to π → π* transitions within the heterocyclic ring. The presence of alkyl substituents generally causes a small bathochromic (red) shift compared to the unsubstituted parent compound. Based on data from analogous 2,5-disubstituted-1,3,4-thiadiazoles, the primary absorption maximum (λmax) is expected to occur in the lower UV range. eprajournals.comresearchgate.net

| Expected λmax (nm) | Electronic Transition |

|---|---|

| ~220 - 250 | π → π* |

X-ray Crystallography and Solid-State Structural Analysis

A key analogue that has been structurally characterized is 2-amino-5-ethyl-1,3,4-thiadiazole (B82430). researchgate.net Its crystallographic analysis offers a valuable model for understanding the structural properties of 1,3,4-thiadiazoles bearing an ethyl group. The compound crystallizes in the orthorhombic space group Pbca, with eight molecules in the unit cell. researchgate.net

The molecular structure of 2-amino-5-ethyl-1,3,4-thiadiazole confirms the near-planar geometry of the 1,3,4-thiadiazole ring. researchgate.netnih.gov The ethyl substituent, however, exhibits a deviation from this plane. researchgate.net This deviation is a common feature in substituted heterocyclic systems, where the appended alkyl groups can adopt various conformations to minimize steric hindrance in the crystal lattice.

In a related study, the crystal structure of an organic salt, 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium oxalate, was also determined. In this case, the ethyl group was found to be nearly coplanar with the thiadiazole ring, with a torsion angle of 176.16(15)°. This indicates that the conformation of the ethyl group can be influenced by the crystalline environment and the presence of counter-ions.

The crystallographic data for 2-amino-5-ethyl-1,3,4-thiadiazole is summarized in the following tables:

Crystal Data and Structure Refinement for 2-Amino-5-ethyl-1,3,4-thiadiazole

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₇N₃S |

| Formula Weight | 129.18 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.563(2) |

| b (Å) | 8.033(3) |

| c (Å) | 14.741(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (ų) | 895.4(5) |

Selected Bond Lengths and Angles for 2-Amino-5-ethyl-1,3,4-thiadiazole

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| S(1)-C(2) | 1.745(2) |

| S(1)-C(5) | 1.742(2) |

| N(3)-N(4) | 1.376(2) |

| C(2)-N(3) | 1.316(3) |

| C(5)-N(4) | 1.314(3) |

| C(5)-C(51) | 1.498(3) |

| C(2)-N(21) | 1.340(3) |

| C(51)-C(52) | 1.503(4) |

| C(5)-S(1)-C(2) | 87.1(1) |

| N(3)-N(4)-C(5) | 113.1(2) |

| N(4)-C(5)-S(1) | 115.1(2) |

| N(4)-N(3)-C(2) | 113.1(2) |

These data from a close analogue provide a strong foundation for predicting the structural characteristics of this compound. It is anticipated that the parent compound would also feature a planar thiadiazole core with the ethyl groups likely adopting conformations that optimize packing efficiency in the solid state. The nature and extent of intermolecular interactions would, however, be different due to the absence of the hydrogen-bond-donating amino group.

Theoretical and Computational Investigations of 2,5 Diethyl 1,3,4 Thiadiazole

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. scielo.brnih.gov For 1,3,4-thiadiazole (B1197879) derivatives, these methods are used to predict geometries, electronic structures, and spectroscopic properties, offering a microscopic understanding of the compound's characteristics. dergipark.org.trresearchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO and LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. scielo.br A smaller gap generally implies higher reactivity. researchgate.net

For 2,5-Diethyl-1,3,4-thiadiazole, computational studies have identified it as having a notably low HOMO-LUMO energy gap compared to other derivatives in its class. researchgate.net This suggests a higher propensity for electronic transitions and greater chemical reactivity. Specifically, calculations have determined the energy gap for this compound to be approximately 0.226 atomic units (a.u.). researchgate.net The presence of electron-donating diethyl groups contributes to this low energy gap. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 0.226 a.u. | Indicates high chemical reactivity and ease of electronic excitation. researchgate.net |

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms is fundamental to understanding a molecule's properties. Geometry optimization calculations are performed to find the lowest energy structure. For this compound, these calculations typically begin with a pre-optimization using methods like the Molecular Mechanics Force Field (MM+), followed by more refined semi-empirical methods such as PM3. researchgate.net

The core 1,3,4-thiadiazole ring is known to be planar. researchgate.net Theoretical calculations on the parent ring show dihedral angles close to zero, confirming a stable planar conformation. researchgate.net The addition of the two ethyl groups at the C2 and C5 positions introduces conformational flexibility. Conformational analysis involves studying the rotation around the C-C bonds of the ethyl groups to identify the most stable conformers. Such analyses are crucial as different conformations can lead to variations in properties like dipole moment and reactivity. scielo.br The geometry of the thiadiazole ring itself is well-conserved across different derivatives. mdpi.com

Reactivity Descriptors and Fukui Functions

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactivity. These are calculated using the energies of the HOMO and LUMO. scielo.br Fukui functions and local reactivity descriptors are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

In the case of this compound, analysis of the net atomic charges reveals significant positive charges on the C2 and C5 carbon atoms of the thiadiazole ring. researchgate.net This accumulation of positive charge indicates that these positions are the most probable sites for nucleophilic attack. researchgate.net This is a key aspect of the molecule's reactivity profile, directing how it will interact with other chemical species.

| Atom | Calculated Net Charge (a.u.) | Implication |

|---|---|---|

| C2 | +0.815 | Preferential site for nucleophilic attack. researchgate.net |

| C5 | +0.817 | Preferential site for nucleophilic attack. researchgate.net |

Spectroscopic Property Prediction (e.g., NMR and IR simulations)

Computational chemistry allows for the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. dergipark.org.tr Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for 1,3,4-thiadiazole derivatives are routinely performed. mdpi.commdpi.comjmchemsci.com

IR Simulations: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These simulations help in assigning the absorption bands observed in experimental IR spectra to specific vibrational modes, such as C-H stretching, C=N stretching of the thiadiazole ring, and various bending modes. jmchemsci.com

NMR Simulations: NMR chemical shifts (both ¹H and ¹³C) can be calculated to predict the appearance of an NMR spectrum. mdpi.com These theoretical values are invaluable for assigning the signals in experimental spectra to specific atoms within the molecule, aiding in structural elucidation. dergipark.org.trmdpi.com

While specific simulated spectra for this compound are not detailed in the available literature, the established methodologies are directly applicable for its structural confirmation.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can provide insights into intermolecular interactions, behavior in solution, and binding with biological targets. nih.gov Studies on related 1,3,4-thiadiazole derivatives have utilized MD simulations to understand how these molecules interact with active sites of proteins, confirming the stability of ligand-receptor complexes predicted by molecular docking. nih.gov Such simulations are essential in drug design to evaluate the dynamics and stability of a compound within a biological environment.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to create a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. researchgate.net These models use calculated molecular descriptors—numerical values that encode structural information—to predict properties of interest.

For thiadiazole derivatives, QSPR and related Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict properties and biological activities. researchgate.netresearchgate.net A QSPR model for this compound could be developed to predict properties such as boiling point, solubility, or lipophilicity based on a set of its structural descriptors. This approach is highly valuable in the chemical and pharmaceutical industries for screening and designing new compounds with desired characteristics without the need for extensive experimental synthesis and testing. researchgate.netdoi.org

Applications of 2,5 Diethyl 1,3,4 Thiadiazole and Its Derivatives in Advanced Materials and Chemical Engineering

Polymer Science and Functional Materials

The incorporation of the 1,3,4-thiadiazole (B1197879) moiety into polymer backbones can impart desirable thermal, electronic, and electrochemical properties. While research specifically detailing the use of 2,5-diethyl-1,3,4-thiadiazole as a monomer is limited, the broader class of 2,5-disubstituted-1,3,4-thiadiazoles has been explored in various polymerization techniques.

Utilization as Monomers in Polymer Synthesis

Derivatives of 1,3,4-thiadiazole, particularly those with functional groups at the 2 and 5 positions, can serve as monomers in polymerization reactions such as polycondensation and oxidative polymerization. For instance, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT) is a well-studied monomer that undergoes oxidative polymerization to form poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT). This polymerization involves the formation of disulfide linkages between the monomer units. researchgate.net

The synthesis of polymers containing the thiadiazole ring can also be achieved through the cyclization of precursor polymers. While direct polymerization of this compound would require activation of the ethyl groups, its derivatives with more reactive functional groups could be readily polymerized. The alkyl groups in this compound are generally not reactive enough to participate directly in common polymerization reactions. However, functionalization of the ethyl groups or the synthesis of thiadiazole monomers with polymerizable groups would enable their incorporation into polymers.

| Polymerization Method | Monomer Example | Resulting Polymer | Key Feature |

| Oxidative Polymerization | 2,5-dimercapto-1,3,4-thiadiazole (DMcT) | Poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT) | Formation of disulfide bonds researchgate.net |

| Polycondensation | Diamino-thiadiazole derivatives with diacyl chlorides | Polyamides | Incorporation of thiadiazole into the polymer backbone |

Development of Optoelectronic Materials

The 1,3,4-thiadiazole ring is an electron-deficient system, which makes it a valuable component in the design of organic semiconductors and other optoelectronic materials. When incorporated into a conjugated polymer, the thiadiazole unit can act as an electron acceptor, facilitating charge separation and transport.

While specific studies on the optoelectronic properties of polymers derived from this compound are not widely available, the fundamental electronic properties of the thiadiazole core suggest that such materials could possess interesting optical and electronic characteristics. The ethyl groups would primarily influence solubility and morphology of the resulting materials.

| Material | Application | Key Property |

| Benzothiadiazole derivatives | Organic Thin-Film Transistors (OTFTs) | p-channel or n-channel semiconductor behavior nih.govoup.com |

| DH-BTZ-4T | Organic Thin-Film Transistors (OTFTs) | Hole mobilities of 0.17 cm²/(Vs) acs.orgresearchgate.net |

| Benzobis(thiadiazole) (BBT) based polymers | n-type Organic Thin-Film Transistors (OTFTs) | Unipolar n-type semiconducting properties oup.com |

Application in Energy Storage Technologies

Thiadiazole derivatives, particularly those with sulfur-containing functional groups, have shown significant promise as cathode materials in lithium-ion batteries and other energy storage devices. researchgate.net The redox activity of the thiadiazole ring and its substituents allows for the reversible storage and release of energy.

The most studied compound in this area is 2,5-dimercapto-1,3,4-thiadiazole (DMcT). researchgate.netacs.orgresearchgate.net Its polymer, PDMcT, can be used as a cathode material where the disulfide bonds are reversibly cleaved and reformed during the charge-discharge cycles. researchgate.net This process allows for high theoretical specific capacities. Composite cathodes consisting of DMcT and a conducting polymer often exhibit improved charge/discharge cyclability. researchgate.net

While this compound itself is not redox-active in the same way as DMcT, its thiadiazole core could potentially be utilized in redox flow batteries or as a structural component in more complex electrode materials. The ethyl groups might enhance the solubility of such materials in organic electrolytes. The development of covalent organic frameworks (COFs) incorporating thiazole (B1198619) linkages for lithium-sulfur batteries highlights the potential for nitrogen- and sulfur-containing heterocycles in energy storage. nih.gov

| Compound/Material | Application | Mechanism/Key Feature |

| 2,5-dimercapto-1,3,4-thiadiazole (DMcT) | Cathode material in lithium-ion batteries | Reversible cleavage and formation of disulfide bonds researchgate.netacs.orgresearchgate.net |

| Poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT) | Cathode material in lithium-ion batteries | Polymer backbone for enhanced stability researchgate.net |

| Thiazole-linked Covalent Organic Framework (COF) | Cathode material in Li-S batteries | High capacity and long-term stability nih.gov |

Coordination Chemistry and Ligand Design

The nitrogen atoms of the 1,3,4-thiadiazole ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property has led to the extensive use of thiadiazole derivatives as ligands in coordination chemistry.

Formation of Metal Complexes with Transition Metal Ions

A wide variety of transition metal complexes have been synthesized using 1,3,4-thiadiazole-based ligands. nahrainuniv.edu.iqbohrium.comresearchgate.netresearchgate.net These complexes often exhibit interesting structural, spectroscopic, and magnetic properties. The coordination of the metal ion can occur through one or both of the ring nitrogen atoms, and also through exocyclic donor atoms if present.

For example, complexes of 2,5-bis(acetylmethylthio)-1,3,4-thiadiazole with transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. researchgate.net The resulting complexes were found to adopt various geometries, including tetrahedral and octahedral. researchgate.net The nature of the metal ion and the stoichiometry of the reaction play a crucial role in determining the final structure of the complex.

| Ligand | Metal Ion | Resulting Complex Geometry |

| 2,5-bis(acetylmethylthio)-1,3,4-thiadiazole (AMTD) | Mn(II), Ni(II) | Tetrahedral researchgate.net |

| 2,5-bis(acetylmethylthio)-1,3,4-thiadiazole (AMTD) | Co(II), Cu(II), Pt(II) | Octahedral researchgate.net |

| 2,5-bis(acetylmethylthio)-1,3,4-thiadiazole (AMTD) | Pd(II) | Square planar researchgate.net |

Exploration of Diverse Coordination Modes and Structural Diversity

The 1,3,4-thiadiazole ring can exhibit a variety of coordination modes, acting as a monodentate, bidentate, or bridging ligand. This versatility leads to a rich structural diversity in the resulting metal complexes, including the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com

In monodentate coordination, the thiadiazole ligand binds to a single metal center through one of its nitrogen atoms. In bidentate chelation, both nitrogen atoms of the ring can coordinate to the same metal ion, although this is less common due to the ring strain it would induce. More frequently, the thiadiazole ring acts as a bridging ligand, connecting two or more metal centers to form extended structures. The presence of substituents at the 2 and 5 positions can also introduce additional donor atoms, leading to more complex coordination behavior. For instance, ligands with methylene (B1212753) and ethylene (B1197577) linkers between two thiadiazole units have been shown to increase flexibility and lead to a diversity in coordination modes. mdpi.com

The structural diversity of these complexes is crucial for their potential applications in areas such as catalysis, sensing, and gas storage. The specific coordination geometry is influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent used in the synthesis. mdpi.com

Metal-Organic Framework (MOF) Components

While direct synthesis of Metal-Organic Frameworks (MOFs) using this compound as a primary linker is not extensively documented, the broader class of thiadiazole-containing ligands is recognized for its potential in constructing functional MOFs. mdpi.comnih.govresearchgate.net The thiadiazole moiety serves as a valuable component in ligands for several reasons:

Coordination Sites: The nitrogen atoms in the 1,3,4-thiadiazole ring possess lone pairs of electrons that can effectively coordinate with metal ions, forming the nodes of an MOF structure. nih.gov

Structural Diversity: By functionalizing the thiadiazole ring at the C2 and C5 positions with coordinating groups like carboxylates or pyridyls, it is possible to create linkers with specific geometries and lengths. mdpi.com For instance, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) has been used to construct a Cd(II) MOF. mdpi.com

Functional Properties: The incorporation of the sulfur- and nitrogen-rich thiadiazole ring can impart specific properties to the resulting MOF, such as luminescence for sensing applications or catalytic activity. mdpi.comrsc.orgresearchgate.net Symmetrical bis-1,3,4-thiadiazole-containing bis-thioethers, for example, have been shown to tune the framework formation of silver(I) coordination architectures. nih.gov

In the context of this compound, its application in MOFs would likely involve further functionalization of the ethyl groups to introduce coordinating functionalities. The ethyl groups themselves are generally not used for coordination but influence the solubility of the ligand and the porosity of the resulting framework. The core thiadiazole ring remains the key element for building the MOF structure.

Corrosion Inhibition Studies and Mechanisms

Thiadiazole derivatives are widely investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govmdpi.comresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov The mechanism of inhibition involves the heteroatoms (N and S) and the π-electrons of the aromatic ring. ajchem-a.com

Adsorption Characteristics on Metal Surfaces

The primary step in corrosion inhibition by thiadiazole derivatives is their adsorption onto the metal surface. This process is influenced by the inhibitor's molecular structure, the nature of the metal surface, and the composition of the corrosive environment. nih.gov

Protective Film Formation: Adsorbed inhibitor molecules form a protective film that acts as a physical barrier, blocking corrosive species from reaching the metal. nih.gov This film disrupts the electrochemical reactions responsible for corrosion.

Adsorption Mechanism: The adsorption can occur through two main mechanisms: physisorption and chemisorption.

Physisorption involves electrostatic interactions (van der Waals forces) between charged inhibitor molecules and the charged metal surface. nih.gov

Chemisorption involves the sharing of electrons between the inhibitor and the metal, forming coordinate covalent bonds. This is often facilitated by the lone pair electrons on the nitrogen and sulfur atoms and the π-electrons of the thiadiazole ring, which can interact with the vacant d-orbitals of the metal (e.g., iron). ajchem-a.comresearchgate.net

Adsorption Isotherms: The relationship between the inhibitor concentration and the extent of surface coverage is often described by adsorption isotherms. Studies on various thiadiazole derivatives have shown that their adsorption frequently follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of inhibitor on the metal surface. nih.govresearchgate.netresearchgate.netmdpi.com In some cases, other models like the Frumkin or Freundlich isotherms may also apply, indicating different interaction dynamics. researchgate.net The negative value of the Gibbs free energy of adsorption (ΔG°ads) calculated from these isotherms indicates a spontaneous adsorption process. mdpi.com

For a molecule like this compound, the adsorption would be driven by the thiadiazole ring's heteroatoms and π-system. The ethyl groups, being electron-donating, would increase the electron density on the ring, potentially enhancing its ability to bond with the metal surface and thus improving inhibition efficiency.

Electrochemical Evaluation of Inhibitory Performance

Electrochemical techniques are crucial for quantifying the performance of corrosion inhibitors. The most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). nih.govmdpi.com

Potentiodynamic Polarization (PDP): PDP studies provide information on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. Thiadiazole derivatives often act as mixed-type inhibitors, meaning they suppress both reactions. researchgate.netresearchgate.net The key parameter obtained from PDP curves is the corrosion current density (icorr), which is a direct measure of the corrosion rate. A significant decrease in icorr in the presence of the inhibitor indicates effective protection. The inhibition efficiency (IE%) can be calculated from these values.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. In EIS plots (Nyquist plots), the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value signifies a slower corrosion process and higher inhibition efficiency. mdpi.com The formation of a protective film by the inhibitor increases the Rct. The IE% is often calculated from the Rct values with and without the inhibitor.

The following tables present representative electrochemical data from studies on thiadiazole derivatives, demonstrating their inhibitory performance.

Table 1: Potentiodynamic Polarization Data for a Thiadiazole Derivative on Steel

| Inhibitor Concentration | icorr (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | 1150 | - |

| 0.1 mM | 250 | 78.3% |

| 0.2 mM | 150 | 87.0% |

| 0.5 mM | 62 | 94.6% |

| Data derived from a study on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine on mild steel in 1 M HCl. nih.gov |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Thiadiazole Derivative on Steel

| Inhibitor Concentration | Rct (Ω·cm²) | Inhibition Efficiency (IE%) |

| Blank | 50 | - |

| 0.1 mM | 250 | 80.0% |

| 0.2 mM | 480 | 89.6% |

| 0.5 mM | 850 | 94.1% |

| Hypothetical data based on typical performance of thiadiazole inhibitors. |

Correlation of Molecular Structure with Inhibition Efficiency

The effectiveness of a thiadiazole derivative as a corrosion inhibitor is intrinsically linked to its molecular structure. Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to correlate structural parameters with inhibition efficiency. ajchem-a.comresearchgate.net

Role of Heteroatoms and π-Electrons: The nitrogen and sulfur atoms in the thiadiazole ring are active centers for adsorption on the metal surface due to their lone electron pairs. ajchem-a.com The delocalized π-electrons of the aromatic ring also contribute to the adsorption process.

Frontier Molecular Orbitals: The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are key indicators. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and better inhibition. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) is also important; a smaller gap implies higher reactivity and potentially better inhibition.

Effect of Substituents: The nature of the substituents at the C2 and C5 positions significantly influences the inhibitor's performance. Electron-donating groups, such as alkyl groups (e.g., the ethyl groups in this compound), increase the electron density on the thiadiazole ring. This enhanced electron density on the reactive centers (N and S atoms) strengthens the molecule's ability to donate electrons to the metal, thereby increasing the adsorption strength and inhibition efficiency. ajchem-a.com Theoretical studies on a series of 5-alkyl-2-amino-1,3,4-thiadiazoles showed that the inhibition efficiency increased with the length of the alkyl chain (propyl > ethyl > methyl), which correlates with their electron-donating ability. ajchem-a.com

Catalytic Applications

The unique electronic structure of the 1,3,4-thiadiazole ring also makes its derivatives candidates for applications in catalysis, either as organocatalysts or as ligands in metal-based catalytic systems.

Role in Organic Reaction Catalysis

Ligand Components in Metal Catalysts: 1,3,4-thiadiazole derivatives can act as versatile ligands in coordination chemistry. nih.govisres.org The nitrogen and sulfur atoms can chelate to a metal center, creating a stable complex. By modifying the substituents on the thiadiazole ring, the steric and electronic properties of the resulting metal complex can be tuned to optimize its catalytic activity and selectivity for specific organic reactions. For example, thiadiazole-functionalized MOFs have been developed as heterogeneous photocatalysts for C-N and C-C coupling reactions. rsc.org

Organocatalysts: While less common, the basic nitrogen atoms in the thiadiazole ring could potentially function as active sites in organocatalysis. In some reactions, heterocyclic compounds can act as Lewis bases or hydrogen bond acceptors to activate substrates. For instance, MgO nanoparticles have been used as heterogeneous basic catalysts for the synthesis of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives, highlighting the role of basic catalysis in reactions involving this scaffold. researchgate.net Furthermore, certain catalysts have been utilized for the regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org

Electrocatalysis Processes

While research specifically detailing the electrocatalytic properties of this compound is limited, the broader class of 1,3,4-thiadiazole derivatives, particularly those with mercapto groups, has been a subject of interest in electrocatalysis. These studies often focus on the electrochemical behavior of these compounds and their interaction with electrode surfaces.

Derivatives such as 2,5-dimercapto-1,3,4-thiadiazole (DMcT) have been investigated for their redox reactions, which are fundamental to electrocatalytic processes. The redox behavior of DMcT has been studied on various electrode materials, including platinum and modified carbon electrodes. Research has shown that the reversibility of the redox reactions of DMcT can be influenced by the electrolyte used, with ionic liquids showing promise in enhancing reaction kinetics compared to traditional organic solvents like acetonitrile.

Furthermore, the electrocatalytic activity is also dependent on the crystallographic orientation of the electrode surface, indicating that the molecular orientation of the thiadiazole derivative at the electrode-electrolyte interface plays a crucial role in the electron transfer process. While these findings pertain to the dimercapto derivative, they provide a foundation for understanding the potential electrocatalytic applications of other 2,5-disubstituted-1,3,4-thiadiazoles like the diethyl variant. The ethyl groups in this compound, being electron-donating, could modulate the electron density of the thiadiazole ring, thereby influencing its interaction with electrode surfaces and its potential as an electrocatalyst or a component in electrocatalytic systems. Further research is necessary to fully elucidate the specific electrocatalytic capabilities of this compound and its derivatives.

Lubricant Additives and Tribological Property Modification

Derivatives of 1,3,4-thiadiazole have been extensively investigated and are commercially used as multifunctional lubricant additives. These compounds are known to enhance the antiwear (AW) and extreme pressure (EP) properties of lubricating oils and greases. The high sulfur content in these molecules contributes to their ability to form protective films on metal surfaces under high load and temperature conditions, preventing direct metal-to-metal contact and reducing wear and friction.

While specific tribological data for this compound is not extensively documented in publicly available literature, the performance of closely related 2,5-disubstituted-1,3,4-thiadiazole derivatives, particularly dimers of 2,5-dimercapto-1,3,4-thiadiazole (DMTD), provides significant insight into their potential. These derivatives are recognized for their excellent extreme pressure performance. For instance, the addition of a DMTD dimer to base greases can significantly increase the four-ball weld point, a key indicator of extreme pressure performance.

The mechanism of action involves the chemical adsorption of the thiadiazole derivative onto the metal surface. This forms a robust boundary lubrication film that can withstand severe conditions. This film is a result of a tribochemical reaction between the additive and the metal surface, forming compounds like iron sulfides.

Below is a data table illustrating the typical extreme pressure performance of a DMTD dimer in various base greases, as evaluated by the four-ball EP test. This data is representative of the performance expected from this class of thiadiazole derivatives.

Table 1: Extreme Pressure Performance of 3.0% DMTD Dimer in Different Base Greases

| Base Grease Type | Four-Ball Weld Point (kgf) |

|---|---|

| Lithium Complex Grease | 620 |

| Polyurea Grease | 800 |

| Calcium Sulfonate Complex Grease | >800 |

This table is generated based on representative data for DMTD dimer performance and serves as an illustrative example.

The data demonstrates a substantial improvement in the load-carrying capacity of the greases with the addition of the thiadiazole derivative. For example, in a polyurea grease, the weld point can be improved from a baseline of 250 kgf to 800 kgf. lube-media.com This highlights the significant potential of 2,5-dialkyl-1,3,4-thiadiazole compounds, including this compound, as high-performance lubricant additives for modifying tribological properties. In addition to their antiwear and extreme pressure characteristics, these additives can also exhibit antioxidant and anticorrosive properties, making them valuable multifunctional components in lubricant formulations. lube-media.com

Future Research Directions and Emerging Trends

Advancements in Sustainable Synthesis and Process Intensification

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For 2,5-Diethyl-1,3,4-thiadiazole, future research will likely focus on moving away from traditional synthetic routes that may involve harsh reagents and generate significant waste. One promising direction is the development of one-pot synthesis methods, which streamline reaction sequences and reduce the need for intermediate purification steps. For instance, a novel one-pot synthesis for 1,3,4-thiadiazol-2-amine derivatives has been developed that avoids toxic additives like POCl3 or SOCl2 by using polyphosphate ester (PPE). nih.gov The adaptation of such methods for the synthesis of 2,5-disubstituted thiadiazoles, including the diethyl derivative, could significantly improve the environmental footprint of its production.

Process intensification, which aims to develop smaller, more efficient, and safer chemical processes, is another key trend. This could involve the use of microreactors or flow chemistry for the synthesis of this compound. These technologies offer enhanced heat and mass transfer, leading to higher yields, improved selectivity, and safer operating conditions. Research into acid-catalyzed regioselective cyclization reactions under metal-free conditions also presents a sustainable pathway for producing 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.orgacs.orgacs.org

Table 1: Comparison of Traditional vs. Sustainable Synthesis Approaches for 2,5-Disubstituted-1,3,4-thiadiazoles

| Feature | Traditional Synthesis | Sustainable/Intensified Synthesis |

| Reagents | Often involves harsh and toxic reagents (e.g., POCl3, SOCl2) | Utilizes greener catalysts (e.g., p-TSA, PPE), metal-free conditions |

| Solvents | Typically uses volatile organic compounds (VOCs) | Employs greener solvents or solvent-free conditions |

| Process | Multi-step batch processes with intermediate isolation | One-pot reactions, flow chemistry, microreactors |

| Efficiency | Moderate to good yields, potential for side reactions | Higher yields, improved selectivity, reduced waste |

| Safety | Potential hazards associated with reactive chemicals | Enhanced safety due to smaller reaction volumes and better control |

Exploration of Novel Multifunctional Materials Incorporating Thiadiazole Units

The rigid and aromatic nature of the 1,3,4-thiadiazole (B1197879) ring makes it an excellent building block for the construction of advanced materials. Future research is expected to explore the incorporation of the this compound moiety into novel multifunctional materials such as metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials have shown promise in a variety of applications, including luminescence sensing, catalysis, and gas storage. mdpi.comresearchgate.net The diethyl substituents could influence the porosity and electronic properties of the resulting MOFs, leading to materials with tailored functionalities. For example, thiadiazole-functionalized MOFs have been investigated for their photocatalytic activities. rsc.org

Furthermore, the integration of this compound into polymer backbones could lead to the development of materials with unique optical and electronic properties. spiedigitallibrary.org Research into polymers containing heterocyclic structures is driven by the potential for creating highly conductive or optically nonlinear materials. The specific electronic properties of the 2,5-diethyl substituted thiadiazole unit could be harnessed to create novel polymers for applications in organic electronics.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and drug discovery. springernature.comnih.govnih.govspringernature.com For this compound and its derivatives, AI and ML algorithms can be employed to accelerate the design of new compounds with desired properties. By training models on existing datasets of thiadiazole compounds, it is possible to predict various molecular properties, such as solubility, bioavailability, and potential biological activity, without the need for extensive experimental work. researchgate.net

Quantitative Structure-Property Relationship (QSPR) studies, which correlate the structural features of molecules with their physicochemical properties, can be significantly enhanced by machine learning. doi.org This computational approach can guide the synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles with optimized characteristics for specific applications. For instance, AI could be used to design derivatives of this compound with enhanced nonlinear optical properties or improved performance as corrosion inhibitors. samipubco.com

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Technique | Predicted Outcome/Benefit |

| Novel Compound Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generation of novel thiadiazole structures with desired functionalities. |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models | Prediction of biological activity, physical properties, and toxicity. |

| Synthesis Planning | Retrosynthesis prediction algorithms | Identification of efficient and sustainable synthetic routes. |

| Materials Science | High-throughput virtual screening | Screening of large virtual libraries of thiadiazole-based materials for specific applications. |

Development of High-Performance Energy and Optoelectronic Devices

The unique electronic properties of the 1,3,4-thiadiazole ring make it a compelling candidate for use in energy and optoelectronic devices. Research into the application of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT), a related compound, in lithium-ion batteries has shown promise. researchgate.netpku.edu.cnresearchgate.net The polymer derived from DMcT has been investigated as a cathode material. Future studies could explore whether this compound or its derivatives can be similarly employed in energy storage systems, potentially as electrolyte additives or as components of novel electrode materials.